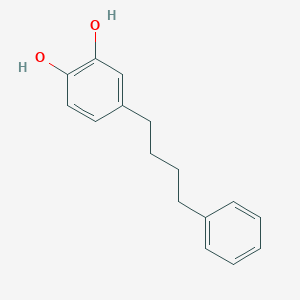
4-(4-Phenylbutyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenylbutyl)benzene-1,2-diol is an organic compound with the molecular formula C16H18O2. It consists of a benzene ring substituted with a 4-phenylbutyl group and two hydroxyl groups at the 1 and 2 positions. This compound is part of the dihydroxybenzene family, known for its diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutyl)benzene-1,2-diol typically involves the following steps:
Formation of the Phenylbutyl Group: The phenylbutyl group can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with 1-bromo-4-phenylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Attachment to Benzene Ring: The phenylbutyl group is then attached to the benzene ring through another Friedel-Crafts alkylation reaction.
Hydroxylation: The final step involves the hydroxylation of the benzene ring to introduce the hydroxyl groups at the 1 and 2 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of 1-bromo-4-phenylbutane and other intermediates.
Catalytic Reactions: Use of efficient catalysts to ensure high yield and purity.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
4-(4-Phenylbutyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like hydrogen peroxide (H2O2) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, CrO3, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: AlCl3, FeCl3, H2SO4
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted benzene derivatives
科学的研究の応用
4-(4-Phenylbutyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
作用機序
The mechanism of action of 4-(4-Phenylbutyl)benzene-1,2-diol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in oxidative stress pathways, providing protective effects against cellular damage
類似化合物との比較
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the phenylbutyl group.
Resorcinol (1,3-Dihydroxybenzene): Different position of hydroxyl groups.
Hydroquinone (1,4-Dihydroxybenzene): Hydroxyl groups at the 1 and 4 positions
Uniqueness
4-(4-Phenylbutyl)benzene-1,2-diol is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.
特性
CAS番号 |
119189-32-1 |
|---|---|
分子式 |
C16H18O2 |
分子量 |
242.31 g/mol |
IUPAC名 |
4-(4-phenylbutyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H18O2/c17-15-11-10-14(12-16(15)18)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12,17-18H,4-5,8-9H2 |
InChIキー |
PEMMCHVJDAVCMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


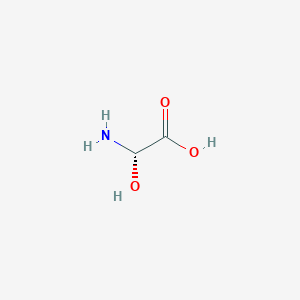
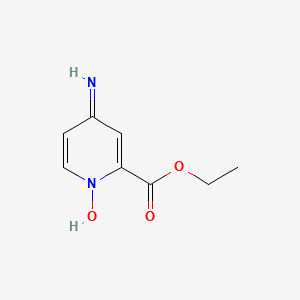
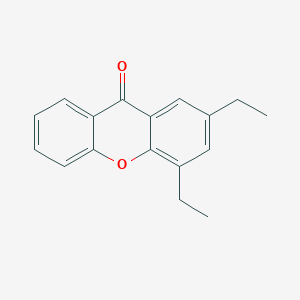


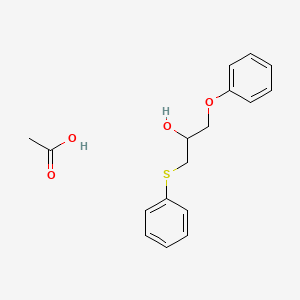
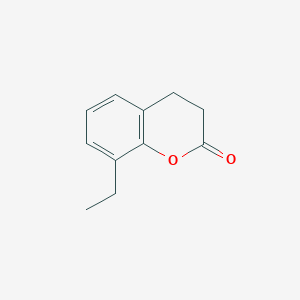
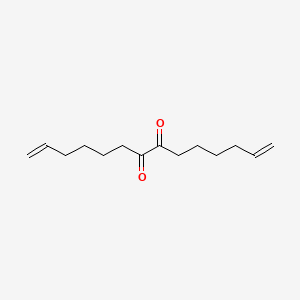
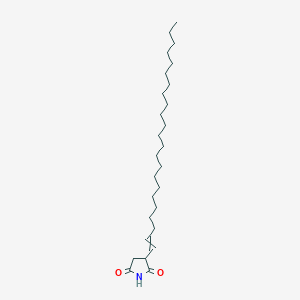
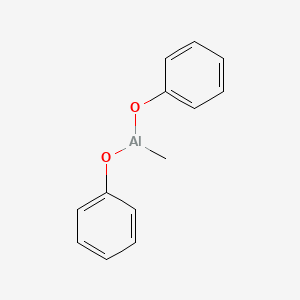
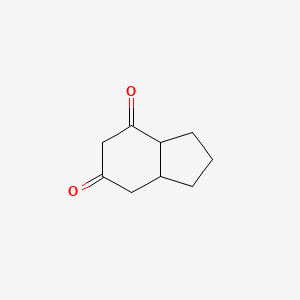
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
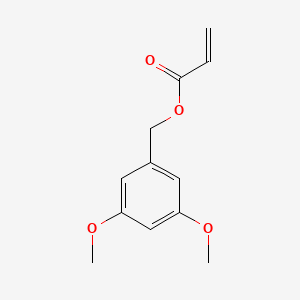
![Methyl 12-[(4,4-dimethyl-1,3-oxazolidin-3-YL)oxy]octadecanoate](/img/structure/B14286242.png)
